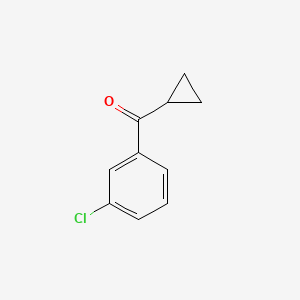

3-Chlorophenyl cyclopropyl ketone

Beschreibung

Overview of Cyclopropyl (B3062369) Ketone Chemistry in Organic Synthesis

Cyclopropyl ketones are versatile intermediates in organic synthesis. The three-membered cyclopropyl ring is highly strained, which predisposes it to various ring-opening reactions, providing access to a range of more complex molecular architectures. These reactions are often initiated by the activation of the ketone functionality. For instance, under photolytic or catalytic conditions, cyclopropyl ketones can undergo [3+2] cycloadditions with various unsaturated partners to form five-membered carbocycles, which are common motifs in natural products and pharmaceuticals. Additionally, the ketone group can direct a variety of transformations, including reductions, oxidations, and nucleophilic additions.

Importance of Halogenated Aryl Ketones in Medicinal Chemistry and Agrochemicals

The incorporation of halogen atoms, particularly chlorine, into aryl ketone structures can profoundly influence their physicochemical and biological properties. Halogenation can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. Consequently, halogenated aryl ketones are prevalent in a wide array of medicinally and agrochemically important compounds. For example, they are found in antifungal agents, herbicides, and insecticides. The position and nature of the halogen substituent on the aromatic ring can be fine-tuned to optimize the desired biological activity.

Unique Reactivity Profile of the Cyclopropyl Moiety in Ketone Systems

The cyclopropyl group, with its high degree of s-character in the C-C bonds and inherent ring strain, exhibits reactivity reminiscent of a double bond. When conjugated with a ketone, this "pseudo-unsaturated" character is enhanced. The cyclopropyl ring can participate in various pericyclic reactions and can be opened under acidic, basic, or radical conditions. This reactivity allows for the stereoselective introduction of functional groups and the construction of complex molecular skeletons that would be challenging to access through other synthetic routes.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-chlorophenyl)-cyclopropylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAZICJBPLGSMDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642494 | |

| Record name | (3-Chlorophenyl)(cyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-97-4 | |

| Record name | (3-Chlorophenyl)cyclopropylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chlorophenyl)(cyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chlorophenyl Cyclopropyl Ketone

Strategies for Carbon-Carbon Bond Formation

The creation of the bond between the 3-chlorophenyl group and the cyclopropyl (B3062369) ketone is a common and effective strategy. This can be accomplished through several classic and modified organometallic and acylation reactions.

Grignard Reactions and Variants in Ketone Synthesis

Grignard reactions are a cornerstone of organic synthesis for forming carbon-carbon bonds. In the context of preparing 3-Chlorophenyl cyclopropyl ketone, this typically involves the reaction of a Grignard reagent derived from a chlorobenzene (B131634) derivative with a cyclopropyl-containing electrophile.

A prevalent method involves the reaction of 3-chlorophenylmagnesium bromide with cyclopropanecarbonyl chloride. The Grignard reagent is prepared by reacting 1-bromo-3-chlorobenzene (B44181) with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). This organometallic species then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride. The reaction is typically conducted at low temperatures to minimize side reactions. Subsequent workup with an aqueous acid solution quenches the reaction and yields the desired ketone.

Similarly, cyclopropylmagnesium bromide can be used as the nucleophile, reacting with 3-chlorobenzoyl chloride. sigmaaldrich.com Cyclopropylmagnesium bromide is commercially available or can be prepared from cyclopropyl bromide and magnesium. sigmaaldrich.com This variant offers flexibility in the choice of commercially available starting materials.

| Reactant 1 | Reactant 2 | Key Conditions | Product |

| 3-Chlorophenylmagnesium bromide | Cyclopropanecarbonyl chloride | Low temperature, ethereal solvent | This compound |

| Cyclopropylmagnesium bromide | 3-Chlorobenzoyl chloride | Ethereal solvent | This compound |

| 4-Chlorophenylmagnesium bromide | Cyclopropyl acetonitrile (B52724) | Ethereal solvent, followed by hydrolysis | 4-Chlorophenyl cyclopropyl ketone |

Friedel-Crafts Acylation Approaches (Conceptual Application)

The Friedel-Crafts acylation is a classic method for attaching an acyl group to an aromatic ring. sigmaaldrich.commasterorganicchemistry.com In principle, this compound could be synthesized by the reaction of chlorobenzene with cyclopropanecarbonyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com

The mechanism involves the formation of a highly electrophilic acylium ion from the reaction of cyclopropanecarbonyl chloride with the Lewis acid. This acylium ion is then attacked by the electron-rich aromatic ring of chlorobenzene. A subsequent deprotonation step restores the aromaticity and yields the final ketone product.

However, there are limitations to this approach. The chlorine substituent on the benzene (B151609) ring is deactivating, which can make the Friedel-Crafts reaction less efficient. libretexts.org Careful optimization of reaction conditions, such as temperature and catalyst loading, would be necessary to achieve a good yield. A known procedure for a similar compound, p-chlorophenyl cyclopropyl ketone, involves reacting chlorobenzene with γ-chlorobutyryl chloride and then cyclizing the resulting chloroketone. datapdf.com This two-step process can sometimes be more efficient than a direct Friedel-Crafts acylation with a pre-formed cyclopropyl acyl chloride.

Horner-Wadsworth-Emmons Reaction in Related Ketone Preparation

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes from aldehydes or ketones and stabilized phosphonate (B1237965) carbanions. wikipedia.orgnrochemistry.comorganic-chemistry.org While not a direct method for the synthesis of this compound in a single step, it is a key reaction in multi-step sequences that can lead to related cyclopropyl ketones.

A homologous version of the HWE reaction can be used to construct cyclopropanes. rsc.org This involves the reaction of an α-phosphono-γ-lactone with a base, which leads to the formation of a cyclopropanecarboxylate. This ester can then be converted to the desired ketone through various standard transformations. The HWE reaction offers excellent control over stereochemistry, which can be crucial in the synthesis of complex molecules. nrochemistry.comorganic-chemistry.org

Acylation Reactions with Cyclopropyl-Containing Precursors

Beyond the Grignard and Friedel-Crafts reactions, other acylation methods can be employed. For instance, organocadmium or organocuprate reagents derived from cyclopropyl groups could potentially react with 3-chlorobenzoyl chloride. These reagents are often milder than Grignard reagents and can sometimes offer better selectivity.

Additionally, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, could be envisioned. organic-chemistry.org For example, a reaction between 3-chlorophenylboronic acid and cyclopropanecarbonyl chloride under palladium catalysis could, in principle, form the desired ketone. These methods are known for their high functional group tolerance.

Cyclopropane (B1198618) Ring Formation in Ketone Synthesis

An alternative synthetic strategy involves forming the cyclopropane ring after the ketone functionality is already in place. This approach often starts with a precursor containing a halogenated alkyl chain attached to the 3-chlorophenyl ketone core.

Ring-Closing Reactions from Halogenated Precursors

A well-established method for forming a cyclopropane ring is through an intramolecular cyclization of a γ-halo ketone. acs.orgwikipedia.org For the synthesis of this compound, this would involve the preparation of 1-(3-chlorophenyl)-3-chloropropan-1-one. This precursor can be synthesized via a Friedel-Crafts reaction between chlorobenzene and 3-chloropropionyl chloride.

Treatment of the resulting γ-chloro ketone with a strong base, such as sodium hydroxide (B78521) or potassium tert-butoxide, promotes an intramolecular nucleophilic substitution. acs.org The base abstracts a proton from the α-carbon, forming an enolate, which then attacks the carbon bearing the chlorine atom, displacing it and closing the three-membered ring. This method is often efficient and utilizes readily available starting materials. A similar procedure is used to prepare cyclopropyl p-hydroxyphenyl ketone from 3-chloropropyl p-hydroxyphenyl ketone. acs.org

Another related approach is the Corey-Chaykovsky reaction, which can be used to form cyclopropanes from α,β-unsaturated ketones. ilo.org In this case, one would first prepare 1-(3-chlorophenyl)prop-2-en-1-one (B13131765) (3-chlorophenyl vinyl ketone). Reaction of this chalcone-like intermediate with a sulfur ylide, such as dimethyloxosulfonium methylide, would then yield the cyclopropyl ketone. ilo.org

| Precursor | Reagent/Condition | Product |

| 1-(3-Chlorophenyl)-3-chloropropan-1-one | Strong base (e.g., NaOH) | This compound |

| 1-(3-Chlorophenyl)prop-2-en-1-one | Dimethyloxosulfonium methylide | This compound |

Cyclopropanation Reactions for Ketone Derivatives

Cyclopropanation involves any chemical process that generates a cyclopropane ring. wikipedia.org While direct cyclopropanation on a ketone is not typical, forming the cyclopropyl ring at a different stage of the synthesis is a common and effective strategy.

One prominent method is the Corey-Chaykovsky cyclopropanation . This reaction can be applied to α,β-unsaturated ketones, known as chalcones. For instance, a 2-hydroxychalcone (B1664081) can react with trimethylsulfoxonium (B8643921) iodide in the presence of a base like sodium hydride to yield a cyclopropyl ketone. nih.gov This approach allows for the formation of diverse donor-acceptor cyclopropanes which are valuable synthetic intermediates. nih.gov

Another approach involves the intramolecular cyclization of a suitably functionalized precursor. For example, a γ-haloketone, such as 5-chloro-2-pentanone, can undergo intramolecular cyclization when treated with a strong base like sodium hydroxide to form a cyclopropyl ketone. wikipedia.orgorgsyn.org This method is effective for creating the cyclopropane ring from an acyclic precursor.

Hydrogen borrowing catalysis represents a more modern strategy for the α-cyclopropanation of ketones. acs.org This method involves the alkylation of a ketone with an alcohol that contains a leaving group, followed by an intramolecular displacement to form the cyclopropane ring. acs.org

Precursor Synthesis and Functional Group Interconversions

A crucial aspect of synthesizing this compound is the preparation of suitable precursors, or synthons, that contain either the 3-chlorophenyl or the cyclopropyl moiety. These building blocks are then coupled to form the final product.

The 3-chlorophenyl group can be introduced using several well-established synthons derived from readily available starting materials.

Acyl Chlorides : A common method is the Friedel-Crafts acylation . khanacademy.orgmasterorganicchemistry.com In this approach, 3-chlorobenzoic acid is first converted to the more reactive 3-chlorobenzoyl chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then react with a cyclopropyl-containing nucleophile or be used in a Friedel-Crafts reaction with a suitable substrate under Lewis acid catalysis (e.g., AlCl₃). khanacademy.orgyoutube.com

Grignard Reagents : Alternatively, a Grignard reagent can be prepared. Starting from a compound like o-chlorobenzonitrile, a reaction with a cyclopentyl magnesium halide can be used to form the ketone after hydrolysis of the intermediate imine complex. google.com This general strategy can be adapted for cyclopropyl Grignard reagents.

Organoboron Compounds : 3-chlorophenyl boronic acids are also valuable synthons, particularly for transition-metal-catalyzed cross-coupling reactions. organic-chemistry.org

The cyclopropyl group can be introduced via several reactive intermediates. The choice of building block often depends on the desired coupling strategy.

Cyclopropanecarbonyl Chloride : Prepared from cyclopropanecarboxylic acid, this acyl chloride is an excellent electrophile for Friedel-Crafts acylation reactions. researchgate.net

Cyclopropyl Grignard Reagents : Cyclopropylmagnesium bromide, formed from cyclopropyl bromide, can act as a nucleophile, reacting with electrophilic 3-chlorophenyl synthons like nitriles or aldehydes. orgsyn.orgyoutube.com

Cyclopropylboronic Acids and Esters : These are key building blocks for Suzuki-Miyaura cross-coupling reactions. acs.orgnih.gov They can be prepared through various methods, including the treatment of gem-dichlorocyclopropanes with organolithium reagents and borates. acs.org Biocatalytic methods are also emerging for the synthesis of chiral cyclopropane boronate building blocks. nih.gov

Cyclopropanols : These compounds can serve as precursors to metal homoenolates, which can then undergo arylation. acs.org

| Precursor Type | Example Synthon | Role in Synthesis |

| 3-Chlorophenyl | 3-Chlorobenzoyl chloride | Electrophile in Friedel-Crafts Acylation |

| 3-Chlorophenylmagnesium bromide | Nucleophile in Grignard Reactions | |

| 3-Chlorophenylboronic acid | Coupling partner in Suzuki Reactions | |

| Cyclopropyl | Cyclopropanecarbonyl chloride | Electrophile in Friedel-Crafts Acylation |

| Cyclopropylmagnesium bromide | Nucleophile in Grignard Reactions | |

| Cyclopropylboronic acid/esters | Coupling partner in Suzuki Reactions |

Catalytic Approaches in Ketone Synthesis

Catalysis offers powerful and selective methods for synthesizing ketones, enabling reactions under milder conditions and with higher efficiency.

Transition metals, particularly palladium, are widely used to facilitate the formation of aryl ketones.

Cross-Coupling Reactions : The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. The palladium-catalyzed reaction between an aryl boronic acid (e.g., 3-chlorophenylboronic acid) and an acyl chloride (e.g., cyclopropanecarbonyl chloride) can yield the desired ketone. organic-chemistry.org Similarly, tosylhydrazones derived from ketones can be coupled with aryl halides in a palladium-catalyzed reaction. researchgate.net Nickel-catalyzed cross-coupling reactions are also effective, for instance, in the intramolecular arylation of cyclopropanols to form cyclic ketones like indanones. acs.org

Carbonylative Coupling : These reactions involve the insertion of carbon monoxide. A palladium-catalyzed carbonylative cross-coupling of alkyl iodides and arylboronic acids can produce alkyl aryl ketones. acs.org This strategy could be adapted by using a cyclopropyl iodide and a 3-chlorophenylboronic acid.

C-H Activation : Direct C-H activation is an increasingly important strategy. Palladium catalysis can enable the synthesis of diaryl ketones from aldehydes and aryl halides, a method that could potentially be applied to cyclopropyl aldehydes. acs.org

| Catalytic Reaction | Metal Catalyst | Typical Substrates |

| Suzuki-Miyaura Coupling | Palladium (Pd) | Acyl Halides + Boronic Acids |

| Negishi Coupling | Palladium (Pd) or Nickel (Ni) | Organozinc Reagents + Organohalides |

| Carbonylative Coupling | Palladium (Pd) | Organohalides + Organoboranes + CO |

| Intramolecular Arylation | Nickel (Ni), Palladium (Pd) | Cyclopropanols with Aryl Halides |

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions, offering a complementary approach to transition-metal catalysis. While often focused on asymmetric synthesis, its principles can be applied to the construction of ketone precursors.

For example, organocatalysts can be used in the desymmetrization of meso-cyclopropyl carbaldehydes. By merging iminium and enamine activation, enantioselective reactions can be achieved, leading to functionalized cyclopropane building blocks. acs.org Although a direct organocatalytic route to this compound might not be standard, organocatalysis is instrumental in creating complex and chiral cyclopropane intermediates which can subsequently be converted to the target ketone. For instance, proline-catalyzed aldol (B89426) reactions can produce intermediates for synthesizing enantioenriched cyclopropanes. organic-chemistry.org

Green Chemistry Aspects in Synthetic Routes

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact and enhance safety. For the production of this compound, several strategies can be employed to align with these principles, focusing on aspects such as atom economy, the use of safer solvents and reagents, and the development of catalytic and biocatalytic methods.

A core concept in green chemistry is atom economy , which measures the efficiency of a reaction in converting reactants into the desired product. jocpr.com Reactions with high atom economy, such as cycloadditions and rearrangements, are preferable as they generate minimal waste. jocpr.comnih.gov For instance, the Diels-Alder reaction is a classic example of a 100% atom-economical reaction. jocpr.com While not directly applicable to all steps in the synthesis of this compound, the underlying principle of maximizing the incorporation of starting materials into the final product is a key consideration. primescholars.com

One approach to improving the green profile of the synthesis is through hydrogen-borrowing catalysis . This sustainable method can be used for the α-cyclopropanation of ketones. nih.govacs.org The process is mediated by a metal catalyst that facilitates the removal of hydrogen from an alcohol to form a carbonyl compound and a metal hydride in situ. nih.govacs.org This is followed by an Aldol condensation and subsequent reduction by the metal-hydride species. nih.govacs.org This method avoids the use of hazardous alkyl halide reagents and reduces the generation of toxic waste, which is a significant drawback of traditional cyclopropane formation methods like the Simmons-Smith reaction. nih.govacs.org

The use of photocatalysis presents another green alternative. Visible light photocatalysis, for example, can be used for the formal [3+2] cycloaddition of aryl cyclopropyl ketones with olefins to create substituted cyclopentane (B165970) ring systems. nih.gov This method often utilizes a photocatalytic system, which can include components like Ru(bpy)32+. nih.gov Enantioselective versions of this reaction have also been developed, employing a dual-catalyst system with a chiral Lewis acid and a transition metal photoredox catalyst. nih.gov These photocatalytic methods can offer high stereocontrol under mild reaction conditions. nih.gov

Biocatalytic methods are also emerging as a powerful and environmentally friendly approach to cyclopropanation. nih.gov Engineered enzymes, such as myoglobin (B1173299) variants, can catalyze the synthesis of enantioenriched cyclopropanes. nih.gov These biocatalytic strategies often provide high stereoselectivity and can be performed in aqueous media under mild conditions, further enhancing their green credentials. nih.govmdpi.com

The choice of solvents and reagents is another critical factor in green synthesis. The use of greener solvents like water, ionic liquids, or deep eutectic solvents is encouraged to replace traditional volatile organic compounds. mdpi.com For example, the synthesis of S-heterocyclic compounds has been successfully demonstrated in various green solvents. mdpi.com In the context of producing this compound, exploring such alternative solvents could significantly reduce the environmental footprint of the process.

Furthermore, reaction conditions can be optimized to improve the greenness of a synthesis. For instance, the use of phase transfer catalysts can lower reaction temperatures and minimize the formation of tars and byproducts. google.com The Corey-Chaykovsky cyclopropanation of 2-hydroxychalcones is a method that can be optimized by varying the base, solvent, temperature, and reactant ratios to improve yields and reduce waste. nih.gov

Below is a table summarizing some green chemistry considerations in the synthesis of cyclopropyl ketones:

| Green Chemistry Aspect | Application in Cyclopropyl Ketone Synthesis | Research Findings |

| Atom Economy | Designing reactions that maximize the incorporation of reactant atoms into the final product. jocpr.com | Diels-Alder reactions and rearrangements are highly atom-economical. jocpr.comnih.gov |

| Catalysis | Utilizing catalysts to increase reaction efficiency and reduce waste. | Hydrogen-borrowing catalysis avoids hazardous reagents and toxic waste. nih.govacs.org Photocatalysis enables cycloadditions under mild conditions. nih.gov |

| Biocatalysis | Employing enzymes as catalysts for stereoselective synthesis. | Engineered myoglobin can produce enantioenriched cyclopropanes in aqueous media. nih.gov |

| Safer Solvents | Replacing volatile organic compounds with greener alternatives. | Water, ionic liquids, and deep eutectic solvents are viable options for various organic syntheses. mdpi.com |

| Reaction Optimization | Fine-tuning reaction parameters to improve efficiency and reduce byproducts. | Use of phase transfer catalysts can lower reaction temperatures and tar formation. google.com Optimization of the Corey-Chaykovsky reaction improves yields. nih.gov |

Chemical Reactivity and Transformation Studies of 3 Chlorophenyl Cyclopropyl Ketone

Reactions Involving the Ketone Carbonyl Group

The carbonyl group in 3-Chlorophenyl cyclopropyl (B3062369) ketone is a key site for a variety of chemical transformations typical of ketones. These reactions primarily involve the electrophilic carbonyl carbon and the adjacent atoms.

Nucleophilic Addition Reactions

The most fundamental reaction of the carbonyl group in 3-Chlorophenyl cyclopropyl ketone is nucleophilic addition. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, which causes the rehybridization of this carbon from sp² to sp³. libretexts.org

The reactivity of the ketone towards nucleophilic addition is influenced by both electronic and steric factors. The presence of the electron-withdrawing chlorine atom on the phenyl ring can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.com Common nucleophiles that react with ketones include organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides, cyanide ions, and amines. youtube.com The addition of Grignard reagents or organolithium compounds is generally irreversible and leads to the formation of tertiary alcohols. masterorganicchemistry.com

| Nucleophile | Product Type | General Reaction |

| Grignard Reagent (R-MgX) | Tertiary Alcohol | Ketone + R-MgX → Tertiary Alcohol |

| Organolithium (R-Li) | Tertiary Alcohol | Ketone + R-Li → Tertiary Alcohol |

| Sodium Borohydride (B1222165) (NaBH₄) | Secondary Alcohol | Ketone + NaBH₄ → Secondary Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol | Ketone + LiAlH₄ → Secondary Alcohol |

| Hydrogen Cyanide (HCN) | Cyanohydrin | Ketone + HCN → Cyanohydrin |

Reduction Reactions to Alcohols

The carbonyl group of this compound can be readily reduced to a secondary alcohol, (3-chlorophenyl)(cyclopropyl)methanol. This transformation is a cornerstone of organic synthesis and can be achieved using various reducing agents. youtube.com The most common and effective reagents for this purpose are metal hydrides, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com

Sodium borohydride is a milder and more selective reagent, typically used in protic solvents like methanol (B129727) or ethanol. Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. The reduction of p-chlorophenyl cyclopropyl ketone, a closely related isomer, to the corresponding alcohol has been documented, suggesting a similar reactivity for the 3-chloro derivative. nih.gov

| Substrate | Reagent | Solvent | Product | Reference |

| p-Chlorophenyl cyclopropyl ketone | Lithium aluminum hydride | Not specified | α-Cyclopropyl-p-chlorobenzyl alcohol | nih.gov |

Oxidation Reactions to Carboxylic Acids

Ketones are generally resistant to oxidation under mild conditions. However, under forcing conditions with strong oxidizing agents, the carbon-carbon bonds adjacent to the carbonyl group can be cleaved to produce carboxylic acids. A more controlled and synthetically useful method for the oxidation of ketones to carboxylic acids is the Baeyer-Villiger oxidation. researchgate.net This reaction involves treating the ketone with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), to form an ester. This ester can then be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an alcohol. researchgate.net

In the case of this compound, Baeyer-Villiger oxidation would be expected to yield either cyclopropyl 3-chlorobenzoate (B1228886) or phenyl 3-chlorobenzoate, depending on the migratory aptitude of the cyclopropyl and 3-chlorophenyl groups. Subsequent hydrolysis would then lead to 3-chlorobenzoic acid. Studies on the oxidation of benzyl (B1604629) para-chlorophenyl ketone have shown that it can lead to the formation of para-chlorobenzoic acid and benzaldehyde, indicating that cleavage of the C-C bond is a feasible pathway. researchgate.net

| Reaction Type | Reagent | Intermediate Product | Final Product (after hydrolysis) |

| Baeyer-Villiger Oxidation | Peroxy acid (e.g., mCPBA) | Ester | Carboxylic Acid + Alcohol |

Condensation Reactions

Condensation reactions, such as the Aldol (B89426), Knoevenagel, and Wittig reactions, are fundamental carbon-carbon bond-forming reactions in organic chemistry. vanderbilt.edulibretexts.orgslideshare.net While the cyclopropyl group itself does not typically participate directly in these condensations, the ketone's carbonyl group can. However, for an aldol condensation to occur, the ketone must possess an α-hydrogen, which this compound lacks on the cyclopropyl side. Therefore, it can only act as an electrophilic acceptor in a crossed-aldol reaction with another enolizable carbonyl compound. libretexts.org

In a Claisen-Schmidt condensation, an aromatic ketone can react with an aldehyde in the presence of a base. rsc.org It has been reported that nickel-catalyzed nucleophilic opening of phenyl cyclopropyl ketone with trimethylaluminum (B3029685) can be trapped by an aldehyde to form an aldol-type product. nih.gov

The Wittig reaction provides a method to convert ketones into alkenes using a phosphorus ylide. This reaction is expected to proceed with this compound to yield the corresponding alkene.

Reactions Involving the Cyclopropyl Ring

The strained three-membered ring of this compound is susceptible to a variety of ring-opening reactions, which are often the most synthetically interesting transformations of this class of compounds.

Ring-Opening Reactions and Mechanisms

The presence of the aryl ketone moiety activates the cyclopropyl ring, facilitating its cleavage under various conditions, including acid catalysis, photocatalysis, and with transition metals. nih.govnih.govnih.govrsc.org These reactions often proceed through radical or cationic intermediates, leading to a diverse array of products.

One notable transformation is the photocatalytic [3+2] cycloaddition with olefins. nih.govnih.gov In this process, one-electron reduction of the aryl cyclopropyl ketone generates a radical anion, which undergoes ring-opening to a distonic radical anion. This intermediate can then react with an alkene to form a five-membered ring. nih.gov

Ring-opening can also be achieved through reactions with amines. For instance, alkylidenecyclopropyl ketones undergo ring-opening cyclization with amines to produce substituted pyrroles. organic-chemistry.org Acid-catalyzed reactions of aryl cyclopropyl ketones can lead to the formation of tetralones through an intramolecular cyclization following ring opening. rsc.org

| Reaction Type | Reagents/Conditions | Product Type | Yield (%) | Reference |

| Photocatalytic [3+2] Cycloaddition | Ru(bpy)₃Cl₂, La(OTf)₃, TMEDA, light | Substituted cyclopentane (B165970) | Varies | nih.gov |

| Ring-Opening Cyclization | Amine, CH₃CN | Substituted pyrrole | Good | organic-chemistry.org |

| Acid-Catalyzed Cyclization | Acid catalyst | Aryl tetralone | Varies | rsc.org |

Electrophilic Attack on the Cyclopropane (B1198618) Moiety

The cyclopropane ring in cyclopropyl ketones is susceptible to electrophilic attack, leading to ring-opening reactions. This reactivity is driven by the release of ring strain (over 100 kJ/mol). nih.gov The carbonyl group, being electron-withdrawing, activates the cyclopropane ring, making it a potent σ-electrophile. nih.gov

In the presence of acids, protonated cyclopropyl ketones can rearrange. acs.orgresearchgate.net For example, under superacid conditions, they can form 1-oxacyclopent-1-enyl cations. acs.org The ring-opening can also be achieved with other electrophiles. Nickel-catalyzed reductive ring-opening of aryl cyclopropyl ketones with alkyl bromides has been reported to proceed with complete regioselectivity, yielding alkylated ketones. acs.org This process avoids the need for pre-formed organometallic reagents. acs.org

The general mechanism for electrophilic ring-opening involves the attack of an electrophile on the cyclopropane ring, leading to a carbocationic intermediate which is then trapped by a nucleophile. The regioselectivity of the ring-opening is influenced by the substituents on the cyclopropane ring.

Reactions Involving the Chlorophenyl Moiety

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The regiochemical outcome of the reaction on a substituted benzene (B151609) ring is determined by the electronic properties of the existing substituents. lumenlearning.com

For this compound, we must consider the directing effects of both the chloro group and the cyclopropylcarbonyl group:

Cyclopropylcarbonyl group (-CO-c-Pr): This acyl group is a deactivating group due to both its inductive and resonance electron-withdrawing effects. ualberta.ca It is a meta-director, as it deactivates the ortho and para positions more than the meta position. ualberta.cayoutube.com

When both an ortho, para-director and a meta-director are present on the ring, their directing effects must be considered together. The chloro group directs incoming electrophiles to positions 2, 4, and 6. The cyclopropylcarbonyl group directs to position 5. The most activated positions for electrophilic attack are therefore positions 4 and 6, which are ortho and para to the chlorine, respectively. Position 2 is also ortho to the chlorine but is sterically hindered by being between the two existing substituents. The strongest activating (or least deactivating) group generally controls the regioselectivity. ualberta.ca In this case, both groups are deactivating. The reaction will likely be slower than that of benzene itself and may lead to a mixture of products, with substitution at positions 4 and 6 being the most probable.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) on the Aryl Halide

The chlorine atom on the phenyl ring of this compound can participate in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid) with an organohalide. harvard.edulibretexts.org It is a versatile method for creating biaryl compounds or attaching alkyl or vinyl groups. The Suzuki-Miyaura reaction has been successfully applied to the coupling of aryl chlorides with potassium cyclopropyltrifluoroborate, demonstrating its utility for installing cyclopropyl groups onto aromatic rings. nih.govorganic-chemistry.org This suggests that this compound could be coupled with various boronic acids to generate more complex structures. The general catalytic cycle involves oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with the boronate, and reductive elimination to give the product. libretexts.org

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a base and a palladium catalyst. organic-chemistry.orglibretexts.org This reaction would allow for the introduction of a vinyl group at the 3-position of the phenyl ring of this compound. The reaction typically proceeds with high trans selectivity. organic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwikipedia.orgorganic-chemistry.org This would enable the synthesis of 3-(alkynyl)phenyl cyclopropyl ketones from this compound. The reaction is generally carried out under mild, basic conditions. wikipedia.org

Rearrangement Reactions of Cyclopropyl Ketones

Cyclopropyl ketones are known to undergo a variety of rearrangement reactions, often promoted by acid or Lewis acid catalysis. acs.orgresearchgate.net These reactions are driven by the relief of the inherent strain in the three-membered ring.

One of the characteristic reactions is an acid-catalyzed rearrangement where the cyclopropane ring opens. Protonation of the carbonyl oxygen is followed by cleavage of one of the internal cyclopropane C-C bonds to form a more stable carbocationic intermediate, which can then be trapped by a nucleophile or undergo further rearrangement. acs.orgyoutube.com For instance, aryl cyclopropyl ketones have been observed to rearrange to form dihydrofurans or other heterocyclic systems depending on the substrate and reaction conditions. In some cases, domino carbocationic rearrangements can lead to complex polycyclic frameworks. acs.org

The specific pathway of the rearrangement can be influenced by the substitution pattern on both the cyclopropyl ring and the aryl group. The presence of the 3-chloro substituent on the phenyl ring in this compound would influence the electronic properties of the molecule but is not expected to fundamentally prevent these characteristic rearrangement pathways.

Acid-Induced Rearrangements

The presence of a Lewis or Brønsted acid catalyst can induce significant molecular rearrangements in aryl cyclopropyl ketones, including this compound. These transformations typically involve the opening of the strained cyclopropane ring to form a carbocationic intermediate, which can then undergo a variety of subsequent reactions, such as cyclization, ring expansion, or reaction with a nucleophile.

Research into the Lewis acid-catalyzed reactions of aryl cyclopropyl ketones has shown that the substitution pattern on the aromatic ring plays a crucial role in determining the reaction outcome. For instance, studies on the stannic chloride-catalyzed cyclization of aryl cyclopropyl ketones have demonstrated the formation of aryl tetralones. rsc.org This transformation is believed to proceed through the formation of a benzyl carbocation intermediate or a cyclic oxonium ion intermediate. rsc.org The presence of the chloro-substituent at the meta-position of the phenyl ring in this compound is expected to influence the stability of such intermediates and, consequently, the reaction's feasibility and product distribution.

In a related context, the reaction of cyclopropyl aryl ketones with α-ketoesters in the presence of a Lewis acid has been shown to yield 5,6-dihydropyran-2-ones. nih.gov This process involves a cascade of reactions initiated by the nucleophilic opening of the cyclopropane ring. Furthermore, the use of boron trifluoride etherate (BF₃·OEt₂) has been effective in mediating the ring-opening of activated cyclopropanes, such as trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates, leading to rearranged products. organic-chemistry.orgnih.gov These findings suggest that this compound, when treated with a Lewis acid like BF₃·OEt₂, could undergo a ring-opening rearrangement to furnish various heterocyclic structures. A plausible pathway involves the coordination of the Lewis acid to the carbonyl oxygen, which facilitates the cleavage of a distal cyclopropane bond to form a more stable carbocationic intermediate, which can then be trapped by a nucleophile or undergo further rearrangement.

A representative example of an acid-induced rearrangement of an aryl cyclopropyl ketone is the conversion of a cyclopropyl carbinol to a polycyclic cyclobutane, mediated by BF₃·OEt₂. acs.org While not a direct analog, this reaction highlights the ability of Lewis acids to promote complex skeletal rearrangements involving cyclopropyl systems.

Table 1: Lewis Acid-Mediated Rearrangement of Aryl Cyclopropyl Ketone Analogs

| Entry | Aryl Substituent | Lewis Acid | Product(s) | Yield (%) | Reference |

| 1 | Phenyl | SnCl₄ | 1-Tetralone | - | rsc.org |

| 2 | 4-Methoxyphenyl | SnCl₄ | 6-Methoxy-1-tetralone | - | rsc.org |

| 3 | Phenyl | BF₃·OEt₂ | Aroylmethylidene malonate* | High | organic-chemistry.org |

| 4 | Phenyl | TiCl₄ | Substituted dihydrofuran** | 75-96 | rsc.org |

* Product from trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylate. ** Product from a donor-acceptor substituted cyclopropane.

Base-Mediated Rearrangements

Under basic conditions, this compound is susceptible to rearrangements that also involve the opening of the three-membered ring. A notable transformation in this category is the Cloke-Wilson rearrangement, which involves the ring expansion of cyclopropyl ketones to 2,3-dihydrofurans. rsc.org This reaction can be catalyzed by various bases, including organic catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO). acs.org

An organocatalytic Cloke-Wilson rearrangement of cyclopropyl ketones has been developed, demonstrating broad substrate scope and high regioselectivity. acs.org The proposed mechanism involves the initial nucleophilic attack of the base (e.g., DABCO) on the cyclopropane ring in a homoconjugate addition fashion. This leads to the formation of an enolate intermediate, which then undergoes a 5-exo-tet cyclization to yield the 2,3-dihydrofuran (B140613) product and regenerate the catalyst. acs.org The regioselectivity of the ring opening is dictated by the electronic nature of the substituents on the cyclopropane ring. For donor-acceptor cyclopropanes, the C-C bond that is cleaved is the one that is highly polarized. acs.org In the case of this compound, the electron-withdrawing nature of the 3-chlorophenyl and carbonyl groups would activate the cyclopropane ring towards nucleophilic attack.

The reaction conditions for the DABCO-catalyzed rearrangement of cyclopropyl ketones to 2,3-dihydrofurans typically involve heating in a solvent like DMSO at 120 °C. acs.orgresearchgate.net A variety of substituted aryl cyclopropyl ketones have been successfully converted to their corresponding 2,3-dihydrofuran derivatives in good to excellent yields. acs.org

Table 2: Base-Catalyzed Ring Expansion of Aryl Cyclopropyl Ketone Analogs to 2,3-Dihydrofurans

| Entry | Aryl Substituent | Base | Product | Yield (%) | Reference |

| 1 | Phenyl | DABCO | 2-Phenyl-2,3-dihydrofuran derivative | 85 | acs.org |

| 2 | 4-Methylphenyl | DABCO | 2-(4-Methylphenyl)-2,3-dihydrofuran derivative | 92 | acs.org |

| 3 | 4-Methoxyphenyl | DABCO | 2-(4-Methoxyphenyl)-2,3-dihydrofuran derivative | 88 | acs.org |

| 4 | 4-Chlorophenyl | DABCO | 2-(4-Chlorophenyl)-2,3-dihydrofuran derivative | 90 | acs.org |

It is important to note that while the Favorskii rearrangement is a well-known base-mediated rearrangement of α-halo ketones, it is not directly applicable to this compound as it lacks a halogen on the α-carbon. rsc.org However, the principles of base-induced ring strain relief and subsequent rearrangement are shared with the Cloke-Wilson rearrangement.

Derivatives and Analogues of 3 Chlorophenyl Cyclopropyl Ketone

Synthesis of Structurally Modified Derivatives

The generation of a library of derivatives based on the 3-chlorophenyl cyclopropyl (B3062369) ketone framework can be systematically approached by modifying its three key components: the cyclopropyl ring, the phenyl ring, and the ketone carbonyl group.

Alterations of the Cyclopropyl Ring Substitutions

The synthesis of derivatives with modified cyclopropyl rings can be achieved through various established and modern synthetic methodologies. A common strategy involves the cyclopropanation of appropriately substituted α,β-unsaturated ketones. The Corey-Chaykovsky reaction, for instance, utilizes sulfur ylides to convert enones into their corresponding cyclopropanes, offering a pathway to introduce substituents onto the cyclopropyl ring. nih.govorganic-chemistry.org By starting with a chalcone (B49325) derivative bearing the 3-chlorophenyl group and a substituted alkene moiety, one can generate cyclopropyl ketones with various substitution patterns on the three-membered ring.

Another versatile approach is the use of hydrogen-borrowing catalysis, which enables the α-cyclopropanation of ketones. nih.gov This method can be adapted to introduce substituted cyclopropyl groups at the α-position of a ketone. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a powerful tool for the synthesis of cyclopropyl-containing aromatic compounds. nih.gov This can be envisioned for the synthesis of cyclopropyl rings bearing aryl or other functional groups, which are then attached to the 3-chlorophenyl ketone scaffold.

The following table summarizes some synthetic strategies for modifying the cyclopropyl ring:

| Reaction Type | Description | Potential Substituents | Reference |

| Corey-Chaykovsky Reaction | Reaction of a sulfur ylide with an α,β-unsaturated ketone (chalcone). | Alkyl, Aryl | nih.govorganic-chemistry.org |

| Hydrogen-Borrowing Catalysis | α-cyclopropanation of a ketone using an alcohol and a metal catalyst. | Spirocyclic systems | nih.gov |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of a brominated cyclopropane (B1198618) with a boronic acid. | Aryl, Heteroaryl | nih.gov |

| Rh(III)-catalyzed [2+1] annulation | Diastereoselective reaction of allylic alcohols with N-enoxyphthalimides. | Ketones | organic-chemistry.org |

Modifications on the Phenyl Ring (e.g., further halogenation, alkylation)

Modifications to the phenyl ring of 3-chlorophenyl cyclopropyl ketone can be accomplished either by starting with a differently substituted benzoyl chloride or by direct functionalization of the existing aromatic ring. Friedel-Crafts acylation of a substituted benzene (B151609) with cyclopropanecarbonyl chloride is a direct method to introduce the cyclopropyl ketone moiety onto a pre-functionalized aromatic ring. This allows for the synthesis of analogues with additional or alternative substituents such as methyl, methoxy, or trifluoromethyl groups. mdpi.com

Furthermore, existing this compound can undergo electrophilic aromatic substitution reactions. The directing effects of the chloro and acyl groups will influence the position of new substituents. For instance, further halogenation would likely be directed to the positions meta to the acyl group and ortho/para to the chlorine atom.

The synthesis of various substituted phenyl cyclopropyl ketones allows for a systematic investigation of the electronic and steric effects of different substituents on the molecule's properties.

| Substitution Pattern | Synthetic Approach | Example Substituents | Reference |

| Varied Phenyl Substituents | Friedel-Crafts acylation with substituted benzoyl chlorides. | -Cl, -CH₃, -OCH₃, -CF₃, -OCF₃ | mdpi.com |

| Further Halogenation | Electrophilic aromatic substitution on this compound. | Additional -Cl, -Br | N/A |

| Alkylation/Acylation | Friedel-Crafts reaction on the existing phenyl ring. | -CH₃, -C(O)CH₃ | N/A |

Functionalization of the Ketone Carbonyl (e.g., imines, oximes, hydrazones)

The carbonyl group of this compound is a prime site for functionalization, leading to a variety of derivatives with altered electronic and steric properties. Standard condensation reactions with primary amines, hydroxylamine (B1172632), and hydrazine (B178648) derivatives can yield the corresponding imines, oximes, and hydrazones.

The formation of imines, or Schiff bases, occurs through the reaction of the ketone with a primary amine, often under conditions that facilitate the removal of water. nih.gov These reactions are typically reversible. The synthesis of oximes is readily achieved by reacting the ketone with hydroxylamine hydrochloride, often in the presence of a base. arpgweb.com Similarly, hydrazones can be prepared by the condensation of the ketone with hydrazine or substituted hydrazines, such as 2,4-dinitrophenylhydrazine. science.govlibretexts.org The reaction conditions for these transformations are generally mild and well-established in organic synthesis.

| Derivative | Reagent | General Reaction | Reference |

| Imine | Primary Amine (R-NH₂) | R₂C=O + R'-NH₂ ⇌ R₂C=NR' + H₂O | nih.gov |

| Oxime | Hydroxylamine (NH₂OH) | R₂C=O + NH₂OH → R₂C=NOH + H₂O | arpgweb.com |

| Hydrazone | Hydrazine (NH₂NH₂) or Substituted Hydrazine | R₂C=O + H₂NNHR' → R₂C=NNHR' + H₂O | science.govlibretexts.org |

Structure-Activity Relationship (SAR) Investigations

The systematic synthesis of derivatives of this compound allows for the exploration of structure-activity relationships, providing insights into how specific structural features influence the molecule's chemical reactivity and potential biological activity.

Impact of Chloro-Substitution Position on Reactivity and Biological Activity

The position of the chlorine atom on the phenyl ring significantly influences the electronic properties of the aromatic system and, consequently, the reactivity of the entire molecule. In this compound, the chlorine atom is at the meta position relative to the cyclopropylcarbonyl group. The electron-withdrawing inductive effect of the chlorine atom deactivates the phenyl ring towards electrophilic substitution.

Computational studies on related phenyl cyclopropyl ketones have shown that substitution on the phenyl ring affects the stability of key intermediates in chemical reactions. For instance, in samarium(II) iodide-catalyzed coupling reactions, ortho-substituted phenyl cyclopropyl ketones were found to exhibit superior reactivity. acs.orgnih.gov This is attributed to a balance between the conjugation of the phenyl ring with a ketyl radical intermediate and a pre-twisted conformation that facilitates subsequent reaction steps. acs.orgnih.gov While this study focused on ortho-substitution, it highlights the principle that the position of the substituent is a critical determinant of reactivity.

In the context of biological activity, studies on analogous compounds have demonstrated the importance of substituent positioning. For example, in a series of aromatic ring-substituted ketamine esters, 2- and 3-substituted compounds were generally found to be more active than their 4-substituted counterparts. mdpi.com This suggests that for a phenyl ring connected to a ketone-containing scaffold, the meta-position, as in this compound, can be a favorable location for a substituent to impart desired biological effects.

The following table summarizes the observed impact of substituent position on reactivity and activity in related systems:

| Compound Class | Observation | Implication for this compound | Reference |

| Phenyl Cyclopropyl Ketones | Ortho-substitution enhances reactivity in SmI₂-catalyzed couplings. | The meta-chloro substituent will have a distinct electronic and steric influence on reactivity compared to ortho or para isomers. | acs.orgnih.gov |

| Aromatic Ring-Substituted Ketamine Esters | 2- and 3-substituted compounds are generally more active than 4-substituted compounds. | The meta position of the chloro group could be advantageous for potential biological activity. | mdpi.com |

Influence of Cyclopropyl Ring Strain on Chemical Behavior

The cyclopropyl group is characterized by significant ring strain, a consequence of its compressed C-C-C bond angles of 60° compared to the ideal 109.5° for sp³-hybridized carbon atoms. This inherent strain has a profound impact on the chemical reactivity of cyclopropyl ketones. The strain energy of the three-membered ring provides a thermodynamic driving force for reactions that involve ring-opening.

This high ring strain makes the C-C bonds of the cyclopropyl ring susceptible to cleavage under various reaction conditions, including those involving radical or ionic intermediates. For example, aryl cyclopropyl ketones can undergo formal [3+2] cycloaddition reactions with olefins under photocatalytic conditions. nih.govnih.gov This transformation is initiated by the one-electron reduction of the ketone to a radical anion, which then undergoes ring-opening. The strain release of the cyclopropyl ring is a key factor in the feasibility of this process.

Furthermore, the reactivity of the carbonyl group itself can be influenced by the adjacent cyclopropyl ring. While the cyclopropyl group can stabilize an adjacent positive charge, its effect on the reactivity of the ketone towards nucleophiles is complex. Studies on the rates of reaction of cyclopropyl and phenyl substituted ketones with sodium borohydride (B1222165) have been conducted to probe the reactivity of the ketone as a model for carbonium ion stability. purdue.edu The unique electronic properties of the cyclopropyl group, which can exhibit some characteristics of a double bond, can influence the electrophilicity of the carbonyl carbon.

| Phenomenon | Description | Consequence for this compound | Reference |

| Ring-Opening Reactions | The high ring strain facilitates the cleavage of the cyclopropane ring. | The compound can serve as a three-carbon building block in various synthetic transformations. | nih.gov |

| [3+2] Cycloadditions | Photocatalytic activation leads to a ring-opened radical anion that can participate in cycloadditions. | Provides a pathway to construct five-membered carbocyclic rings. | nih.govnih.gov |

| Altered Carbonyl Reactivity | The electronic nature of the cyclopropyl group influences the electrophilicity of the ketone. | The rate of nucleophilic attack on the carbonyl carbon is different from that of acyclic or other cycloalkyl ketones. | purdue.edu |

Applications in Organic Synthesis and Functional Materials

3-Chlorophenyl Cyclopropyl (B3062369) Ketone as a Versatile Synthetic Intermediate

3-Chlorophenyl cyclopropyl ketone is a key intermediate in organic synthesis, primarily due to the unique reactivity conferred by its constituent functional groups. The electron-withdrawing nature of the chlorine atom on the phenyl ring and the inherent strain of the cyclopropyl group influence its chemical behavior, allowing it to participate in a wide array of chemical transformations. The ketone's carbonyl group serves as a handle for nucleophilic additions, while the cyclopropyl ring can undergo ring-opening reactions, providing a pathway to more complex structures.

Aryl cyclopropyl ketones are recognized as powerful building blocks for constructing complex polycyclic and carbocyclic frameworks. nih.gov A significant application is their participation in formal [3+2] cycloaddition reactions. nih.gov In these reactions, the cyclopropyl ketone acts as a three-carbon synthon that reacts with a two-atom partner, such as an alkene or alkyne, to form highly substituted five-membered rings like cyclopentanes and cyclopentenes. nih.govresearchgate.net

The mechanism often involves the single-electron reduction of the aryl cyclopropyl ketone, which can be initiated photochemically, to generate a radical anion. nih.gov This intermediate undergoes rapid ring-opening to form a distonic radical anion, which then adds to an alkene or another unsaturated partner. nih.gov The subsequent cyclization and termination steps yield the cyclopentane (B165970) ring. nih.gov The use of a chiral Lewis acid in tandem with photoredox catalysis can achieve high enantioselectivity in these cycloadditions, making it a powerful method for asymmetric synthesis. nih.gov

The 3-chlorophenyl group remains intact throughout this process, becoming a substituent on the newly formed polycyclic system. This strategy allows for the rapid and stereocontrolled construction of densely functionalized molecules that are challenging to access through other synthetic routes. nih.gov

| Reaction Type | Reactant Partner | Resulting Core Structure | Key Features |

| [3+2] Photocycloaddition | Alkenes, Enoates | Polysubstituted Cyclopentanes | Can create multiple stereocenters; amenable to enantioselective catalysis. nih.govnih.gov |

| [3+2] Cycloaddition | Alkynes | Polysubstituted Cyclopentenes | Forms cyclic structures with residual unsaturation for further functionalization. researchgate.net |

| Friedel-Crafts-type Polycyclization | Intramolecular Aryl Groups | Complex Tricyclic Frameworks | Can form multiple rings in a single cascade event. nih.gov |

The structural motifs present in this compound are frequently found in biologically active molecules, making it a valuable precursor for pharmaceutical intermediates. The related compound, (3-Chlorophenyl)cyclopentylmethanone, is known as an intermediate in the synthesis of compounds related to ketamine, which have anesthetic properties. chemicalbook.com

The synthesis of various bioactive compounds and drug candidates often relies on intermediates like chlorophenyl ketones. For instance, the 4-chloro isomer, 4-chlorophenylcyclopropyl methyl ketone, is a documented key intermediate in the synthesis of 1-(4-chloro-phenyl-)-2-cyclopropyl-1-acetone, which is a precursor for certain fungicides. google.com By analogy, this compound serves as a strategic starting point for introducing the 3-chlorophenyl cyclopropylcarbonyl moiety into larger, more complex molecules being investigated for therapeutic potential.

In the field of agrochemicals, halogenated aromatic compounds and cyclopropane (B1198618) rings are common features in potent fungicides, herbicides, and pesticides. The utility of chlorophenyl cyclopropyl ketones as intermediates is well-established. A prominent example is the use of the related 4-chlorophenylcyclopropyl methyl ketone as a crucial intermediate in the industrial synthesis of the fungicide cyproconazole. google.com Given the structural similarities, this compound is an analogous and equally important intermediate for the synthesis of other proprietary agrochemicals where this specific substitution pattern is required for biological activity.

Chiral Synthesis and Stereoselective Transformations (Conceptual Application)

The prochiral nature of this compound makes it an ideal substrate for conceptual applications in asymmetric synthesis to generate enantiomerically enriched products. The development of stereoselective transformations for aryl cyclopropyl ketones is an active area of research.

Conceptual Stereoselective Reactions:

Asymmetric Hydride Reduction: The ketone can be stereoselectively reduced to a secondary alcohol using chiral reducing agents. Systematic studies on substituted cyclopropyl ketones have shown that high stereoselectivity can be achieved, influenced by the substituents on the cyclopropane ring. scispace.com This would yield chiral (3-chlorophenyl)(cyclopropyl)methanol, a valuable building block.

Enantioselective Cycloadditions: As previously mentioned, the [3+2] photocycloaddition of aryl cyclopropyl ketones can be rendered highly enantioselective by using a combination of a photoredox catalyst and a chiral Lewis acid. nih.gov This strategy could be applied to this compound to produce chiral cyclopentanes with predictable stereochemistry.

Diastereoselective Additions to Cyclopropene (B1174273) Intermediates: Related chiral bromocyclopropanes can be converted into highly reactive cyclopropene intermediates. mdpi.comku.edu Subsequent nucleophilic addition occurs diastereoselectively, controlled by the existing chiral center. mdpi.comku.edu While not a direct transformation of the ketone, this illustrates a pathway where the core cyclopropane structure, derivable from precursors related to this compound, can be used to install multiple stereocenters with high control. mdpi.comku.edu

| Transformation Type | Reagent/Catalyst Type | Potential Chiral Product | Significance |

| Asymmetric Reduction | Chiral Hydride Reagents | Enantioenriched (3-chlorophenyl)(cyclopropyl)methanol | Creates a chiral secondary alcohol. scispace.com |

| Asymmetric [3+2] Cycloaddition | Chiral Lewis Acid / Photocatalyst | Enantioenriched Substituted Cyclopentanes | Constructs complex chiral carbocycles. nih.gov |

| Diastereoselective Nucleophilic Addition | (via Chiral Cyclopropene) | Densely Substituted Chiral Cyclopropanes | Access to multi-substituted chiral cyclopropane derivatives. mdpi.comku.edu |

Potential in Material Science (e.g., Polymers, Liquid Crystals – based on general ketone properties)

While specific applications of this compound in material science are not widely documented, its structure suggests conceptual potential based on the general properties of its functional groups.

Polymers: The ketone functionality can serve as a reactive site for polymerization. For instance, it could undergo reactions to be incorporated into a polymer backbone or as a pendant group. The rigidity of the phenyl and cyclopropyl groups could impart desirable thermal or mechanical properties to the resulting polymer. Furthermore, the ketone could be a precursor to other functional groups more amenable to polymerization, such as alcohols or alkenes. ebalbharati.in

Liquid Crystals: The development of polymeric liquid crystals (PLCs) is a significant area of materials science. nih.gov The performance of these materials depends on the molecular structure of the monomer units. The rigid, planar nature of the 3-chlorophenyl group, combined with the three-dimensional cyclopropyl moiety, creates a non-conventional molecular shape. This combination of a rigid aromatic core and a compact cycloaliphatic group, along with the polar ketone and chloro-substituent, could influence the intermolecular interactions (such as dipole-dipole and π-π stacking) necessary for the formation of mesophases. Incorporation of such a moiety into a polymer backbone could lead to novel liquid crystalline materials with unique phase behaviors and properties.

Medicinal Chemistry and Biological Activity Prospects

Design and Synthesis of Bioactive Derivatives

The synthesis of bioactive derivatives from cyclopropyl (B3062369) ketones is a significant area of research in medicinal chemistry. nih.govchemicalbook.com The cyclopropyl group, a key pharmacophore, is often incorporated into drug candidates to enhance potency, improve metabolic stability, and refine pharmacokinetic profiles. nih.gov The strained three-membered ring provides a driving force for creating larger carbocyclic structures. nih.gov

Various synthetic methods are available for creating derivatives. For instance, the Corey-Chaykovsky cyclopropanation of 2-hydroxychalcones is a method for preparing a variety of hydroxy-substituted cyclopropanes, which are valuable building blocks for bioactive compounds. nih.gov Another approach involves the catalytic formal [3+2] cycloadditions of alkyl cyclopropyl ketones with alkenes and alkynes, which efficiently produce complex, sp3-rich products. nih.gov Chemoenzymatic strategies are also employed for the stereoselective assembly and diversification of cyclopropyl ketones, yielding a collection of structurally diverse scaffolds for medicinal chemistry. nih.gov

Exploration of Pharmacological Targets (Conceptual, based on related compounds)

The structural motif of 3-chlorophenyl cyclopropyl ketone is found within various classes of compounds that have been investigated for a range of pharmacological activities. Based on these related compounds, several potential therapeutic applications can be conceptualized.

Piperazine (B1678402) derivatives have emerged as a significant class of compounds in the development of novel anticancer agents. researchgate.net The piperazine scaffold is a privileged structure in drug discovery, known to improve the physicochemical properties of molecules, such as solubility and bioavailability. mdpi.com

Numerous studies have demonstrated the anti-cancer potential of piperazine-containing compounds. For example, a series of benzhydrylpiperazine-based derivatives were designed as dual COX-2/5-LOX inhibitors, with some showing promising anti-inflammatory and anti-cancer activity. nih.gov Compound 9d , featuring a 4-Cl substitution, exhibited significant inhibition of COX-2 and 5-LOX and demonstrated anti-cancer potential against several human cancer cell lines. nih.gov Similarly, novel 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide derivatives have shown cytotoxicity against human lung carcinoma, colon cancer, and pancreatic cancer cell lines. benthamdirect.com

Vindoline–piperazine conjugates have also been synthesized and evaluated for their antiproliferative activity, with several derivatives showing significant effects against a panel of 60 human tumor cell lines. mdpi.com The introduction of a piperazine moiety to natural products like ursolic acid and artemisinin (B1665778) has been shown to enhance their antitumor activity. nih.gov Furthermore, piperazine derivatives of benzothiazole (B30560) have been reported to induce apoptosis in cancer cells. nih.gov

The piperazine nucleus is a key component in many compounds with anti-tuberculosis activity. researchgate.net The emergence of multidrug-resistant tuberculosis (MDR-TB) has necessitated the development of new therapeutic agents, and piperazine derivatives have shown promise in this area. rsc.org

Several classes of piperazine derivatives have been investigated for their efficacy against Mycobacterium tuberculosis. A series of purine-linked piperazine derivatives were synthesized to target MurB, an enzyme involved in peptidoglycan biosynthesis, with several analogues showing promising activity against Mycobacterium tuberculosis H37Rv. nih.gov Another study focused on 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues as inhibitors of M. tuberculosis IMPDH, establishing the importance of the piperazine ring for activity. nih.gov

Furthermore, novel quinoline-piperazine hybrids have been designed and evaluated for their antituberculosis properties, with some compounds displaying significant inhibitory activity against various TB strains, including MDR pathogens. rsc.org Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have also shown significant activity against Mycobacterium tuberculosis H37Ra. rsc.org Additionally, 4-carbonyl piperazine substituted 1,3-benzothiazin-4-one derivatives have exhibited good antitubercular activities with favorable aqueous solubilities. nih.gov

While direct evidence for anti-apoptotic inhibition by spirocyclohexane derivatives of this compound is not explicitly detailed in the provided context, the synthesis of spirocyclic structures is a relevant area of chemical research. The creation of spirocycles, particularly those with all-carbon quaternary centers, is a challenging synthetic endeavor that is valuable in drug design and development due to the chemical complexity and specificity these structures provide.

P-selectin is a cell adhesion molecule that plays a crucial role in the initial rolling of leukocytes on endothelial cells during inflammation. nih.gov Inhibition of the interaction between P-selectin and its ligand is an attractive strategy for treating inflammatory diseases. nih.govresearchgate.net

High-throughput screening has identified quinoline (B57606) salicylic (B10762653) acids as antagonists of P-selectin. nih.govresearchgate.net Through medicinal chemistry efforts, analogues with improved P-selectin activity have been identified. nih.gov For example, 2-(4-chlorophenyl)-3-hydroxy-8-phenylquinoline-4-carboxylic acid is a substance related to this class of inhibitors. nih.gov Although the provided information focuses on a 4-chlorophenyl moiety rather than a this compound, the quinoline scaffold itself is a key structural element in these P-selectin antagonists. nih.govresearchgate.net The synthesis of quinoline derivatives is a well-established field, with various methods like the Skraup, Combes, and Friedländer syntheses being employed. ijpsjournal.comiipseries.orgnih.gov

The cyclopropyl ketone moiety is a versatile building block in medicinal chemistry. chemicalbook.comsincerechemicals.com While specific research on this compound for CNS applications is not detailed, related structures like alkyl cyclopropyl ketones are substrates in various chemical reactions to create complex molecular frameworks. nih.govacs.org The development of taurine (B1682933) analogues, for instance, has been explored for the treatment of CNS diseases. jneonatalsurg.com The unique properties of the cyclopropyl ring can influence a drug's permeability across the blood-brain barrier, a critical factor for CNS-targeted agents. nih.gov

Mechanistic Studies of Biological Action

Direct mechanistic studies on the biological actions of this compound are not extensively documented in publicly available literature. However, insights can be gleaned from the known reactivity of aryl cyclopropyl ketones and the influence of the 3-chloro-substituted phenyl ring. The biological activity of analogous compounds is often attributed to their ability to interact with various molecular targets within biological systems.

The reactivity of the cyclopropyl ketone moiety is a key determinant of its potential biological action. The strained three-membered ring of the cyclopropyl group enhances the electrophilicity of the adjacent ketone. This increased reactivity can facilitate nucleophilic attack from biological macromolecules, such as amino acid residues within an enzyme's active site. For instance, the ring strain in cyclopropyl ketones has been shown to accelerate the rates of nucleophilic attack by approximately 30% compared to their cyclopentyl analogues. researchgate.net This suggests that this compound could act as an inhibitor of enzymes that utilize a nucleophilic catalytic mechanism.

Furthermore, the aryl ring, activated by the electron-withdrawing chlorine atom, can participate in various interactions. The 3-chloro substitution pattern influences the electronic distribution of the phenyl ring, which can in turn affect its binding to biological targets through hydrophobic, pi-stacking, or halogen bonding interactions. Computational studies on related aryl cyclopropyl ketones have shown that the aromatic ring can stabilize radical intermediates, which could be relevant in biological redox processes. nih.gov

In the context of drug metabolism, the cyclopropyl group can be susceptible to NADPH-dependent oxidation by cytochrome P450 enzymes. This can lead to the formation of hydroxylated metabolites or even reactive intermediates through ring-opening, which could be a potential mechanism for either bioactivation or detoxification.

Molecular Modeling and Docking Studies for Target Interaction

Molecular docking simulations of other chlorophenyl-containing ligands have been successfully used to predict their binding affinity to various receptors and enzymes. For example, docking studies of (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl) (4-chlorophenyl) methanone (B1245722) derivatives have been used to investigate their anticonvulsant activity by targeting the human mitochondrial branched-chain aminotransferase. chemicalbook.com Such studies typically involve generating a 3D model of the ligand and fitting it into the binding pocket of a target protein to predict the binding energy and key interactions.

For this compound, a hypothetical docking study would likely explore its interaction with enzymes where a covalent bond formation is possible due to the reactive cyclopropyl ketone. The 3-chlorophenyl group would be expected to occupy a hydrophobic pocket within the active site, with the chlorine atom potentially forming specific halogen bonds with backbone atoms of the protein.

The physicochemical properties of this compound, such as its lipophilicity and molecular shape, would be crucial parameters in these models. The presence of the chlorine atom is known to increase lipophilicity, which can influence cell permeability and binding to hydrophobic targets.

Table of Predicted Physicochemical Properties and Drug-Likeness:

| Property | Predicted Value |

| Molecular Weight | 180.63 g/mol |

| LogP | 2.8 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 1 |

| Rotatable Bonds | 2 |

This data is based on computational predictions for the related isomer 4-Chlorophenyl cyclopropyl ketone and may vary slightly for the 3-chloro isomer. nih.gov

In silico prediction tools can also be used to forecast potential biological targets based on structural similarity to known active compounds. Such an analysis for this compound might suggest activity towards a range of targets, including but not limited to, G-protein coupled receptors (GPCRs), ion channels, and various enzymes. However, these predictions require experimental validation to be confirmed.

Mechanistic and Theoretical Investigations

Elucidation of Reaction Mechanisms

The reaction mechanisms of aryl cyclopropyl (B3062369) ketones, including the 3-chloro substituted variant, have been a subject of significant research, revealing complex pathways that are often dependent on the reaction conditions, such as the choice of catalyst or the use of light.

Kinetic studies provide quantitative insights into the reactivity of 3-chlorophenyl cyclopropyl ketone and related compounds. These investigations help to understand the factors influencing reaction rates and to support proposed mechanisms.

One area of study involves nucleophilic addition to the carbonyl group. Kinetic experiments using sodium borohydride (B1222165) (NaBH₄) have shown that cyclopropyl phenyl ketone reacts more slowly than its cyclohexyl analog. This reduced reactivity is attributed to two main factors:

Ring Strain: The significant angle strain within the cyclopropane (B1198618) ring destabilizes the transition state during nucleophilic attack on the adjacent carbonyl carbon.

Conformational Rigidity: The molecule predominantly exists in an s-cis conformation, which represents the global energy minimum. This rigid conformation can sterically hinder the approach of the borohydride nucleophile compared to more flexible cycloalkyl ketones.

In the context of photocatalytic [3+2] cycloadditions with alkenes like styrene (B11656), kinetic isotope effect (KIE) studies have been employed to pinpoint the rate-limiting step. A reaction conducted with deuterium-labeled styrene resulted in an inverse secondary kinetic isotope effect (kH/kD = 0.78). nih.gov This finding is consistent with a rate-limiting intermolecular carbon-carbon bond formation step, suggesting a change in hybridization at the reaction center in the transition state. nih.gov

Table 1: Relative Reaction Rates of Ketones with NaBH₄

| Ketone | Relative Rate |

| Cyclopropyl phenyl ketone | 0.12 |

| Cyclohexyl phenyl ketone | 0.25 |

Data sourced from kinetic studies with NaBH₄, highlighting the lower reactivity of the cyclopropyl ketone.

The nature of the intermediates formed during reactions of aryl cyclopropyl ketones is highly dependent on the reaction type.

Radical Intermediates: In many photoredox and metal-catalyzed reactions, the key initiation step is the one-electron reduction of the ketone. nih.gov This process generates a ketyl radical anion intermediate. nih.gov The chemistry of these cyclopropyl ketyl radicals is a central theme in these transformations. nih.gov For instance, in visible light photocatalysis using Ru(bpy)₃²⁺, the cyclopropyl ketone is reduced to its corresponding radical anion. nih.gov This intermediate can then undergo ring-opening to form a more stable distonic radical anion, which subsequently participates in cycloaddition reactions. nih.gov The stability of the ketyl radical is enhanced by conjugation with the aryl ring. nih.govmanchester.ac.uk Lewis acids are often crucial additives, as they can activate the carbonyl group toward one-electron reduction and stabilize the resulting ketyl radical intermediate. nih.gov

Cationic Intermediates: Under acidic conditions, aryl cyclopropyl ketones can undergo different reaction pathways involving cationic intermediates. rsc.org For example, in the presence of various acid catalysts, these ketones can cyclize to form 1-tetralones. rsc.org A cationic mechanism is proposed for this transformation, where the acid protonates the carbonyl oxygen, followed by ring-opening of the cyclopropyl group to form a stabilized carbocation, which then undergoes intramolecular electrophilic aromatic substitution to yield the tetralone product. rsc.org

Computational Chemistry Studies

Computational chemistry serves as a powerful tool to complement experimental findings, offering detailed insights into the electronic structure, reaction pathways, and conformational landscape of this compound.

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. For reactions involving cyclopropyl ketones, DFT calculations can map out entire reaction profiles, identifying transition states and intermediates and calculating their corresponding energies. researchgate.net

For instance, DFT has been used to study the ring-opening hydroarylation of cyclopropanes. researchgate.net These calculations can determine the energy barriers for different potential pathways, helping to explain the observed product distribution and the role of solvents like hexafluoroisopropanol (HFIP). researchgate.net In the context of [3+2] cycloadditions, DFT calculations can model the step-wise process, including the initial reduction, the ring-opening of the cyclopropyl ketyl radical, and the subsequent addition to an alkene. nih.govmanchester.ac.uk These studies have revealed that the reactivity of aryl cyclopropyl ketones is enhanced by the stabilization of the ketyl radical and the promotion of the cyclopropyl fragmentation step, which arises from conjugation between the aromatic ring and the radical center. nih.govmanchester.ac.uk